5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Description
5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.79. The purity is usually 95%.
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Mechanism of Action
The presence of a fluorine atom and a chlorine atom in the phenyl ring could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine is a small atom with a high electronegativity, which can form stable bonds with carbon and can influence the metabolic stability of the compound. Chlorine, being a larger halogen, might contribute to the lipophilicity of the compound .
The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, high temperatures or extreme pH conditions might lead to the degradation of the compound, thereby affecting its stability and efficacy .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-12-9-21(11-23)16-7-2-3-8-17(16)22(18(12)24)10-13-14(19)5-4-6-15(13)20/h2-8,11-12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORLZXVYQYZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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